4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol
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Overview
Description
4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol is an organic compound characterized by its unique structure, which includes a propoxyphenyl group and a phenol group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol typically involves the reaction of 4-propoxybenzaldehyde with 4-aminophenol in the presence of a suitable solvent such as methanol. The reaction is carried out at room temperature, resulting in the formation of an imine bond between the aldehyde and the amine groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine bond can undergo hydrolysis or reduction, leading to the formation of active metabolites. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methylphenol
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methylbenzyl)oxy]-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzohydrazide
Uniqueness
4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
32185-09-4 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-[(4-propoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C16H17NO2/c1-2-11-19-16-9-3-13(4-10-16)12-17-14-5-7-15(18)8-6-14/h3-10,12,18H,2,11H2,1H3 |
InChI Key |
JAQGVTFLBYJJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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